molecular formula C18H29N3O B11293703 1,3-dimethyl-5-[(octylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-[(octylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11293703
M. Wt: 303.4 g/mol
InChI Key: KOXCRWNOACEOOW-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-[(OCTYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a synthetic compound belonging to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. This particular compound is characterized by the presence of an octylamino group attached to the benzodiazole core, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

1,3-dimethyl-5-[(octylamino)methyl]benzimidazol-2-one

InChI

InChI=1S/C18H29N3O/c1-4-5-6-7-8-9-12-19-14-15-10-11-16-17(13-15)21(3)18(22)20(16)2/h10-11,13,19H,4-9,12,14H2,1-3H3

InChI Key

KOXCRWNOACEOOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCC1=CC2=C(C=C1)N(C(=O)N2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-[(OCTYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives.

    Introduction of the Octylamino Group: The octylamino group is introduced via nucleophilic substitution reactions, where an octylamine reacts with a suitable leaving group attached to the benzodiazole core.

    Methylation: The final step involves the methylation of the benzodiazole core to introduce the 1,3-dimethyl groups. This can be achieved using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-[(OCTYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the octylamino group can be replaced or modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

1,3-DIMETHYL-5-[(OCTYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-[(OCTYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIMETHYL-5-[(HEXYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
  • 1,3-DIMETHYL-5-[(DECYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

Uniqueness

1,3-DIMETHYL-5-[(OCTYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to the presence of the octylamino group, which imparts distinct chemical and biological properties compared to its analogs with different alkyl chain lengths. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.

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